molecular formula C14H19ClN2 B3078622 (1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride CAS No. 1052536-01-2

(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride

Cat. No.: B3078622
CAS No.: 1052536-01-2
M. Wt: 250.77 g/mol
InChI Key: XKQOSNYYBHXUOL-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride is a chemical compound with the molecular formula C14H19ClN2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride typically involves the condensation of 1-methylpyrrole with phenethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride is unique due to its specific structure, which combines a pyrrole ring with a phenethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-16-11-5-8-14(16)12-15-10-9-13-6-3-2-4-7-13;/h2-8,11,15H,9-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQOSNYYBHXUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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